molecular formula C13H12ClN3O3 B4577833 1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid

1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid

Cat. No.: B4577833
M. Wt: 293.70 g/mol
InChI Key: RTVLWQRFZLTQNL-UHFFFAOYSA-N
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Description

1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid, commonly known as CBX, is a synthetic compound that belongs to the pyrazole class of organic molecules. CBX has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

  • Synthesis and Characterization :

    • Yıldırım, Kandemirli, and Akçamur (2005) explored the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, showcasing the versatile reactions and yield efficiency of such compounds. They emphasized the use of spectroscopic data and elemental analyses for structural determination, which is crucial in the development of new compounds in the field of chemistry (Yıldırım, Kandemirli, & Akçamur, 2005).
  • Electrochemiluminescence Applications :

    • Feng et al. (2016) reported the synthesis of transition metal complexes with pyrazolecarboxylic acid derivatives, demonstrating their high electrochemiluminescence (ECL) in DMF solution. This highlights the potential application of such compounds in the development of ECL-based technologies (Feng et al., 2016).
  • Antibacterial Activities :

    • Asiri and Khan (2010) synthesized Schiff bases containing pyrazole derivatives and evaluated their antibacterial activities. Their research provides insights into the potential use of these compounds in developing new antibacterial agents (Asiri & Khan, 2010).
  • Photoluminescent Properties :

    • Liu, Zhu, Chu, Li et al. (2015) synthesized coordination compounds using pyrazole-3-carboxylic acid, investigating their crystal structures and photoluminescent properties. This study suggests possible applications in materials science, particularly in the field of luminescent materials (Liu, Zhu, Chu, Li et al., 2015).
  • Synthesis of Novel Compounds :

    • Jacobsen, Reinsch, and Stock (2018) conducted systematic investigations on Ce/Zr-MOFs using a pyrazole derivative, showcasing the transition between different framework topologies. Their research contributes to the field of metal-organic frameworks and their diverse applications (Jacobsen, Reinsch, & Stock, 2018).
  • Copper-Mediated Chemical Reactions :

    • Lee, Tehrani, and Li (2017) discovered the use of 2-aminophenyl-1H-pyrazole as a removable directing group for copper-mediated sp2 C-H chlorination. This indicates its application in facilitating specific chemical reactions (Lee, Tehrani, & Li, 2017).
  • Corrosion Inhibition :

Properties

IUPAC Name

1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c14-10-4-2-1-3-9(10)7-15-12(18)8-17-6-5-11(16-17)13(19)20/h1-6H,7-8H2,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVLWQRFZLTQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=CC(=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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